

Spectroscopic Profile of Basic Violet 14: A Technical Guide

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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B147767

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Introduction: **Basic Violet 14**, also known by synonyms such as Basic Fuchsin and Rosaniline, is a cationic triarylmethane dye with significant applications in histology, microbiology as a biological stain, and in the textile industry.^[1] Its vibrant magenta color is a result of a complex chromophore system, making it an ideal subject for spectroscopic analysis. This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for **Basic Violet 14**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Basic Violet 14** is essential for its accurate spectroscopic analysis. The compound is a mixture of rosaniline and pararosaniline hydrochlorides.^[1] Key identifiers and properties are summarized below.

Property	Value	Reference(s)
CAS Number	632-99-5	[2]
Molecular Formula	C ₂₀ H ₂₀ ClN ₃	[2]
Molecular Weight	337.86 g/mol	[2][3]
IUPAC Name	4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline hydrochloride	[2]
Synonyms	Basic Fuchsin, Rosaniline Hydrochloride, C.I. 42510	[3]
Appearance	Dark green crystalline powder	[2][3]
Solubility	Slightly soluble in water; Soluble in ethanol	[3]

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quantification of dyes like **Basic Violet 14**. The interaction of the molecule with electromagnetic radiation provides a unique "fingerprint" that can be used for identification and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is particularly useful for colored compounds. The primary absorption peak in the visible region is responsible for the dye's characteristic color.

Parameter	Value (in 50% Ethanol)	Reference(s)
Absorption Maximum (λ_{max})	549 - 552 nm	[3]
Absorptivity (A1% / 1 cm)	2360 - 2710	[3]

Note: The λ_{max} can vary slightly depending on the solvent and pH of the solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule. The spectrum provides detailed information about the chemical structure. The following table lists the principal absorption bands observed in the IR spectrum of **Basic Violet 14** (Fuchsin).

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3400 - 3200	Strong, Broad	N-H stretching (primary amines)
~3100 - 3000	Medium	Aromatic C-H stretching
~1620	Strong	C=C stretching (aromatic rings)
~1580	Strong	N-H bending (scissoring)
~1500	Strong	C=C stretching (aromatic rings)
~1340	Medium	C-N stretching (aromatic amine)
~1180	Medium	C-H in-plane bending
~820	Strong	C-H out-of-plane bending (p-subst.)

(Data interpreted from the Coblenz Society, Inc. spectrum available in the NIST Chemistry WebBook)[[4](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental NMR spectra for **Basic Violet 14** are not readily available in published literature, the expected chemical shifts can be predicted based on its molecular structure. NMR spectroscopy confirms the hydrogen and carbon framework of the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.5 - 6.5	Multiplets	Aromatic protons (H on phenyl rings)
~4.0 - 3.5	Broad Singlet	Amine protons (-NH ₂)
~2.2	Singlet	Methyl protons (-CH ₃ on the phenyl ring)

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~170	Central sp ² carbon (methine bridge)
~150 - 120	Aromatic carbons
~18	Methyl carbon (-CH ₃)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining reproducible and accurate spectroscopic data.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (λ_{max}) and quantify the concentration of **Basic Violet 14** in a solution.

- Preparation of Stock Solution: Accurately weigh approximately 10 mg of **Basic Violet 14** powder and dissolve it in a 100 mL volumetric flask using 50% ethanol as the solvent. This creates a 100 $\mu\text{g/mL}$ stock solution.
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.
- Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

- Blank Measurement: Fill a cuvette with the solvent (50% ethanol) and use it to set the baseline absorbance to zero.
- Sample Measurement:
 - Record the UV-Vis spectrum of one of the standard solutions from 200 nm to 800 nm to determine the λ_{max} .
 - Measure the absorbance of all standard solutions at the determined λ_{max} .
- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration.
 - Use the Beer-Lambert law ($A = \epsilon cl$) and the calibration curve to determine the concentration of unknown samples.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid **Basic Violet 14** to identify its functional groups.

- Sample Preparation:
 - Thoroughly dry both the **Basic Violet 14** sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the dye into a fine powder.
 - Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
- Pellet Formation:
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

- Instrumentation: Use a calibrated FTIR spectrometer.
- Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (CO₂ and H₂O).
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

NMR Spectroscopy Protocol (General Procedure)

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of **Basic Violet 14**.

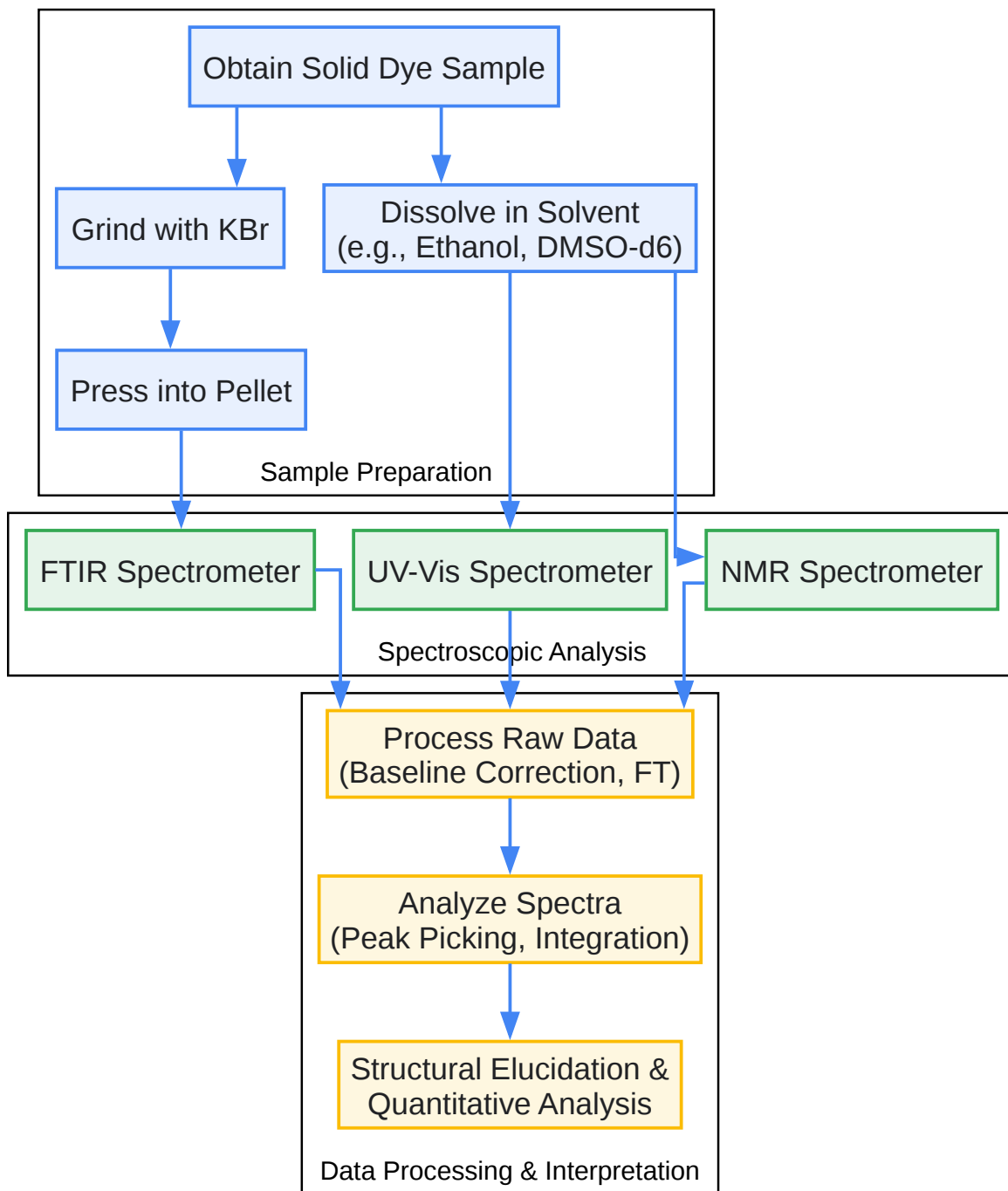
- Sample Preparation:
 - Dissolve 5-10 mg of **Basic Violet 14** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as the dye must be soluble and the solvent signals should not overlap with sample signals.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire a ¹H NMR spectrum.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- Data Processing and Analysis:
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

- Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H spectrum to determine the relative ratios of different types of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.

Mandatory Visualizations

Visual representations are key to understanding the chemical structure and experimental processes.

Caption: Chemical structure of **Basic Violet 14** (Rosaniline).



General Workflow for Spectroscopic Analysis

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Caption: Generalized workflow for the spectroscopic analysis of a solid dye.

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